molecular formula C17H17NO3 B11997426 4-Nitro-1,3-diphenylpentan-1-one CAS No. 6277-76-5

4-Nitro-1,3-diphenylpentan-1-one

Katalognummer: B11997426
CAS-Nummer: 6277-76-5
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: ZISZMLQGFYEQMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-1,3-diphenylpentan-1-one is an organic compound with the molecular formula C17H17NO3. It is characterized by the presence of a nitro group (-NO2) and two phenyl groups attached to a pentanone backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1,3-diphenylpentan-1-one typically involves the nitration of 1,3-diphenylpentan-1-one. The reaction is carried out using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitro-1,3-diphenylpentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 4-Nitro-1,3-diphenylpentan-1-one involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: 4-Nitro-1,3-diphenylpentan-1-one is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity. Compared to its analogs, it exhibits different reactivity patterns in oxidation and reduction reactions, making it a valuable compound for specific synthetic applications .

Eigenschaften

CAS-Nummer

6277-76-5

Molekularformel

C17H17NO3

Molekulargewicht

283.32 g/mol

IUPAC-Name

4-nitro-1,3-diphenylpentan-1-one

InChI

InChI=1S/C17H17NO3/c1-13(18(20)21)16(14-8-4-2-5-9-14)12-17(19)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3

InChI-Schlüssel

ZISZMLQGFYEQMF-UHFFFAOYSA-N

Kanonische SMILES

CC(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.